molecular formula C8H6F5N3O3 B2877753 N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine CAS No. 2260932-82-7

N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine

Cat. No. B2877753
CAS RN: 2260932-82-7
M. Wt: 287.146
InChI Key: IIJOMMSFTRSLLV-UHFFFAOYSA-N
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Description

“N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine” is a nitro compound with a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methyl group (CH3), a nitro group (NO2), and a pentafluoroethoxy group (C2F5O) attached to the pyridine ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, nitropyridines can be synthesized through various methods. One common method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to yield 3-nitropyridine .


Chemical Reactions Analysis

Nitropyridines can undergo various reactions. For instance, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . They can also be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Nitro compounds generally have high dipole moments and lower volatility compared to ketones of about the same molecular weight . They can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Chemical Synthesis and Mechanism Insights

  • Three-Component Condensation Reactions : A study demonstrated the use of primary amines, including p-nitroaniline, in three-component reactions leading to aminomethylenebisphosphonates, highlighting applications in synthesizing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The study provided insights into the reaction mechanism and the structural complexity of the final products (Dabrowska et al., 2009).

Catalytic Amination and Modification

  • Nitrogen-Heteroaryl Methyl Ether Amination : A catalytic system involving Ni(0)/NHC was shown to promote the amination of N-heteroaryl methyl ethers, including pyridine derivatives, facilitating the formation of aminopyridines. This process underscores the significance of catalytic amination in accessing important heteroaromatic compounds (Tobisu et al., 2012).

Novel Syntheses of Heterocyclic Compounds

  • Domino Reactions for Pyrazolo[3,4-b]pyridines : Research into l-proline-catalyzed domino reactions led to the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. These reactions demonstrate the creation of complex heterocyclic structures in a single operational step, illustrating the utility of such methodologies in synthesizing novel compounds (Gunasekaran et al., 2014).

Non-Linear Optical Materials

  • Structure-Property Analysis in Non-Linear Optical Materials : A study explored the impact of small structural modifications on the solid-state non-linear optical properties of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine. This research highlights the role of molecular conformation and intermolecular interactions in determining material properties, valuable for designing advanced optical materials (Langley et al., 2001).

N-Methylation and Amine Modification

  • N-Methylation with CO2/H2 Catalysis : The use of Pd/CuZrOx catalysts for the N-methylation of amines and nitro compounds under mild conditions showcases an efficient approach to amine modification. Such methodologies are crucial for synthesizing N-methylated derivatives with potential applications in various fields (Cui et al., 2014).

properties

IUPAC Name

N-methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N3O3/c1-14-6-5(16(17)18)2-4(3-15-6)19-8(12,13)7(9,10)11/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJOMMSFTRSLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)OC(C(F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine

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